6-Alpha Naloxol is synthesized from naloxone through a reduction process that converts the ketone group into an alcohol group. It is classified under the category of morphinans, which are derivatives of morphine and share structural characteristics with other opioid compounds. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-3-hydroxy-17-methylmorphinan-6α-ol.
The synthesis of 6-Alpha Naloxol involves the reduction of naloxone, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.
The product is then purified through methods such as recrystallization or chromatography to achieve the desired purity levels for further analysis or application.
The molecular structure of 6-Alpha Naloxol features several important functional groups that contribute to its pharmacological activity.
The compound's three-dimensional conformation allows it to fit into the binding site of opioid receptors effectively, influencing its antagonistic properties.
6-Alpha Naloxol is involved in several chemical reactions relevant to its function and metabolism:
The mechanism of action for 6-Alpha Naloxol primarily revolves around its interaction with mu-opioid receptors in the central nervous system:
6-Alpha Naloxol has several important applications in scientific research and potential therapeutic contexts:
6-Alpha naloxol (α-naloxol) is a reduced metabolite of naloxone but exhibits distinct pharmacological behavior at mu-opioid receptors (MOR). Unlike naloxone—which functions as an inverse agonist—6-alpha naloxol acts primarily as a neutral antagonist at MORs [7]. This distinction is mechanistically significant:
This difference was validated through in vitro studies measuring cAMP accumulation in MOR-transfected cells. Naloxone significantly decreased basal cAMP levels (indicating inverse agonism), whereas 6-alpha naloxol caused no change in basal signaling while effectively antagonizing morphine-induced effects [7].
Table 1: Functional Activity Profiles at Mu-Opioid Receptors
Compound | Basal Signaling Inhibition | Agonist Displacement | Therapeutic Implication |
---|---|---|---|
Naloxone | Yes (inverse agonist) | High efficiency | Precipitates acute withdrawal |
6-Alpha naloxol | No (neutral antagonist) | Moderate efficiency | Smoother reversal of opioid effects |
6-Alpha naloxol exhibits significantly lower binding affinity for MORs compared to naloxone. Radioligand displacement assays reveal a 65- to 100-fold lower potency in precipitating withdrawal in morphine-dependent models [1] [5]. Key factors driving this difference:
Table 2: Binding Affinity and Selectivity Profile
Parameter | Naloxone | 6-Alpha Naloxol | Reference |
---|---|---|---|
MOR Binding Affinity (Ki) | 1.1 nM | ~85 nM | [1] |
Relative Potency (Withdrawal) | 1x | 0.015x–0.05x | [1] |
BBB Permeability | High | Negligible | [3] |
Time-dependent potency studies further demonstrate that 6-alpha naloxol’s antagonism is delayed and prolonged. In morphine-pretreated rats, its potency was 100-fold lower than naloxone in the early phase (5–15 min post-administration) but only 9-fold lower in the late phase (25–35 min), suggesting slower receptor association kinetics [1].
In systems with constitutively active MOR variants (displaying ligand-independent signaling), 6-alpha naloxol’s neutral antagonism provides critical advantages:
Table 3: Modulation of Constitutively Active Receptors
Activity Type | Naloxone Effect | 6-Alpha Naloxol Effect | Outcome |
---|---|---|---|
Basal Signaling | Suppresses cAMP production | No effect | Avoids system destabilization |
Receptor Stability | Induces conformational shift | Maintains native state | Smoother receptor reset |
This property is therapeutically relevant for mitigating "overshoot" effects (e.g., hyperalgesia) during opioid reversal and supports 6-alpha naloxol’s role in designing abuse-deterrent formulations where minimizing withdrawal is desirable [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7